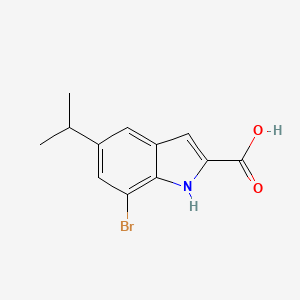

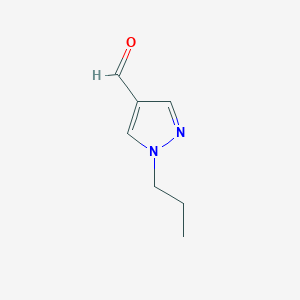

7-ブロモ-5-イソプロピル-1H-インドール-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid (7-BIICA) is a heterocyclic compound that is an important intermediate in the synthesis of indole derivatives. It is used in the pharmaceutical industry, as well as in laboratory research for a number of purposes.

科学的研究の応用

がん治療

インドール誘導体は、がん細胞の治療に生物学的に活性のある化合物であることが発見されています . これらは細胞生物学において重要な役割を果たしており、近年、がん治療におけるその可能性により注目を集めています .

抗菌活性

インドール誘導体は、抗菌性を示してきました . これらは合成され、さまざまな微生物に対する有効性を試験することができ、新しい抗菌薬の開発につながる可能性があります .

関節炎の治療

MMP-13のインドール阻害剤は、関節炎の治療のために発見されています . これは、「7-ブロモ-5-イソプロピル-1H-インドール-2-カルボン酸」が関節炎の治療法の開発に使用できる可能性があることを示唆しています .

インドールアミン2,3-ジオキシゲナーゼ阻害剤

インドールアミン2,3-ジオキシゲナーゼ阻害剤としてのインドリルエタノンの合成が報告されています . この酵素は、必須アミノ酸であるトリプトファンの代謝において重要な役割を果たしており、その阻害はさまざまな生物学的プロセスに影響を与えます .

第Xa因子阻害剤

シス-ジアミノシクロヘキサン誘導体は、第Xa因子阻害剤として使用するために調製されてきました . 第Xa因子は血液凝固カスケードにおいて重要な役割を果たしており、その阻害は血栓症を予防することができます .

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を示してきました . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸誘導体が抗ウイルス剤として報告されています .

抗炎症活性

インドール誘導体は、抗炎症作用を持っています . これらは合成され、さまざまな炎症状態に対する有効性を試験することができます .

抗酸化活性

インドール誘導体は、抗酸化作用を示してきました . 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です .

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of integrase .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It has been reported that 7-bromoindole, a related compound, can reduce the production of staphyloxanthin in staphylococcus aureus .

生化学分析

Biochemical Properties

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid, have been shown to inhibit the activity of certain enzymes such as integrase, which is crucial in the life cycle of HIV-1 . The compound’s interaction with integrase involves chelation with Mg²⁺ ions within the enzyme’s active site, thereby inhibiting its function .

Cellular Effects

The effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anticancer, and antimicrobial activities . The compound’s impact on cell signaling pathways includes the inhibition of viral replication and the induction of apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves enzyme inhibition, particularly integrase inhibition, as mentioned earlier . Additionally, it may interact with other proteins and receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although specific data on the temporal effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid are limited .

Dosage Effects in Animal Models

The effects of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. Indole derivatives are known to undergo metabolic processes that can affect their biological activity and therapeutic potential . The compound’s metabolism may involve pathways such as the Trp-Indole pathway, which is mediated by gut microorganisms .

Transport and Distribution

The transport and distribution of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization within cells can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSGGFJDQYICFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)